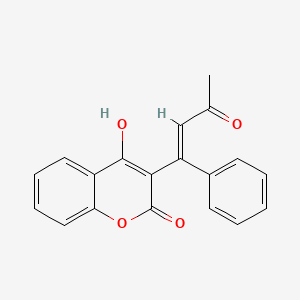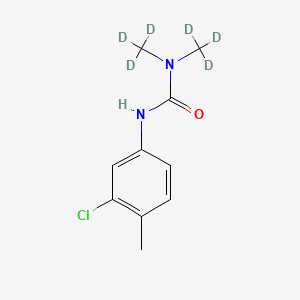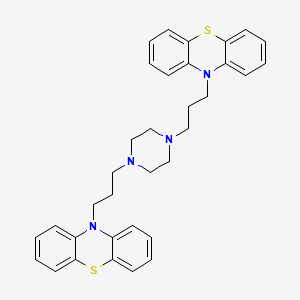
吩噻嗪哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazinyl Perazine is a compound belonging to the phenothiazine class, which is characterized by a tricyclic structure containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied and utilized in various fields due to their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .
科学研究应用
Phenothiazinyl Perazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
作用机制
Target of Action
Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .
Biochemical Pathways
Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Result of Action
The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .
Action Environment
The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.
生化分析
Biochemical Properties
Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties
Cellular Effects
Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .
Molecular Mechanism
It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms
Temporal Effects in Laboratory Settings
Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .
Metabolic Pathways
Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes
准备方法
Synthetic Routes and Reaction Conditions: Phenothiazinyl Perazine can be synthesized through several methods. One common approach involves the reaction of substituted phenothiazines with appropriate reagents under controlled conditions. For instance, the oxidation of phenothiazine derivatives using hydrogen peroxide in the presence of glacial acetic acid can yield phenothiazinyl compounds .
Industrial Production Methods: Industrial production of Phenothiazinyl Perazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions: Phenothiazinyl Perazine undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxide or sulfone groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of new substituents at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives with enhanced biological activities .
相似化合物的比较
Phenothiazinyl Perazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Perphenazine: Used to treat schizophrenia and nausea.
Thioridazine: Another antipsychotic agent with similar mechanisms of action
Uniqueness: Phenothiazinyl Perazine stands out due to its specific substitution pattern, which may confer unique pharmacological properties and therapeutic potential compared to other phenothiazine derivatives .
属性
IUPAC Name |
10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVUUYETVQZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858297 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103331-66-4 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

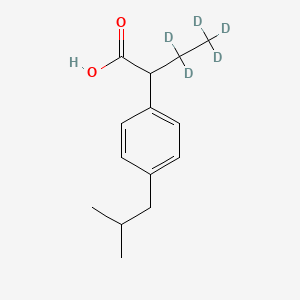
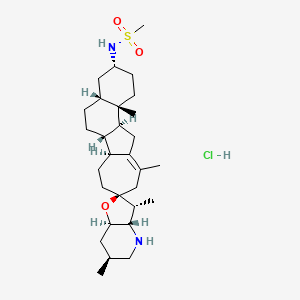
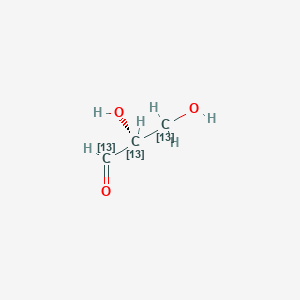

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

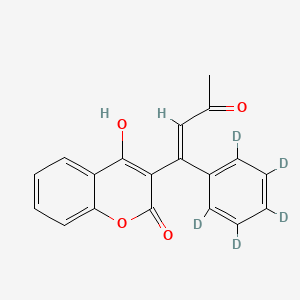
![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
